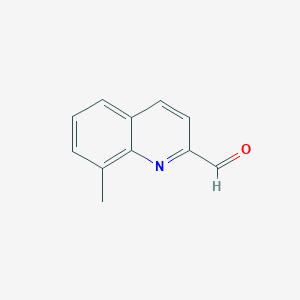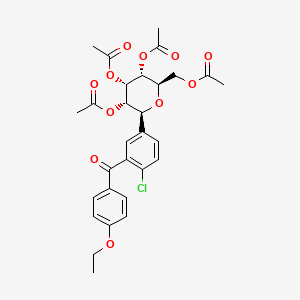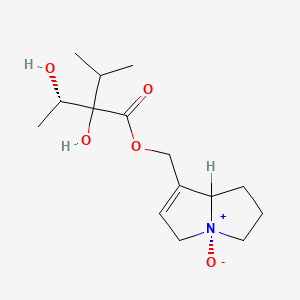
Supinine N-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Supinine N-oxide is a pyrrolizidine alkaloid, a class of naturally occurring chemical compounds found in certain plants. These alkaloids are known for their complex structures and diverse biological activities. This compound is derived from supinine, which is a less toxic pyrrolizidine alkaloid compared to others in its class .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Supinine N-oxide can be synthesized through the oxidation of supinine. Common oxidizing agents used for this transformation include sodium percarbonate, sodium perborate in acetic acid, and urea-hydrogen peroxide adduct (UHP) . These reactions typically occur under mild conditions and yield the N-oxide in excellent yields.
Industrial Production Methods
Industrial production of this compound would likely involve the use of continuous flow reactors to ensure consistent and efficient production. The use of titanium silicalite (TS-1) in a packed-bed microreactor with hydrogen peroxide in methanol as a solvent has been shown to be an effective method for producing various N-oxides .
Analyse Chemischer Reaktionen
Types of Reactions
Supinine N-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex N-oxide derivatives.
Reduction: Reduction of this compound can revert it back to supinine.
Substitution: N-oxide compounds can participate in substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Sodium percarbonate, sodium perborate in acetic acid, and UHP are commonly used oxidizing agents
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst can be used to reduce N-oxides back to their parent amines.
Substitution: Various nucleophiles can be used to substitute at the nitrogen atom under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various N-oxide derivatives, reduced amines, and substituted nitrogen compounds.
Wissenschaftliche Forschungsanwendungen
Supinine N-oxide has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and stability of N-oxides.
Biology: this compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.
Wirkmechanismus
The mechanism of action of supinine N-oxide involves its interaction with various molecular targets and pathways. As an N-oxide, it can participate in redox reactions, influencing the oxidative state of cells and tissues. This can lead to various biological effects, including modulation of enzyme activity and interaction with DNA .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Retronecine N-oxide
- Heliotridine N-oxide
- Otonecine N-oxide
Uniqueness
Supinine N-oxide is unique among pyrrolizidine alkaloids due to its lower toxicity and distinct chemical structure. Unlike other pyrrolizidine alkaloids, which are often highly toxic, this compound is considered to be of minor toxicity . This makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
24351-90-4 |
|---|---|
Molekularformel |
C15H25NO5 |
Molekulargewicht |
299.36 g/mol |
IUPAC-Name |
[(4R)-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl 2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate |
InChI |
InChI=1S/C15H25NO5/c1-10(2)15(19,11(3)17)14(18)21-9-12-6-8-16(20)7-4-5-13(12)16/h6,10-11,13,17,19H,4-5,7-9H2,1-3H3/t11-,13?,15?,16+/m0/s1 |
InChI-Schlüssel |
ZKRKVSLSTMOPAL-SXSDBLRQSA-N |
Isomerische SMILES |
C[C@@H](C(C(C)C)(C(=O)OCC1=CC[N@+]2(C1CCC2)[O-])O)O |
Kanonische SMILES |
CC(C)C(C(C)O)(C(=O)OCC1=CC[N+]2(C1CCC2)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(6S,8S,9R,10S,11S,13S,14S,17S)-6,9-difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B13424769.png)
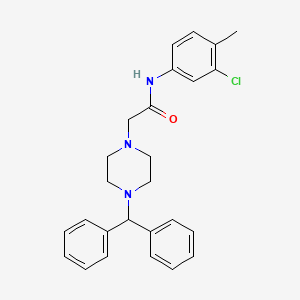
![(2R)-2-[[(1S)-1-carboxy-3-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]propyl]amino]pentanedioic acid](/img/structure/B13424781.png)
![8-Methyl-5-(2-(6-methylpyridin-3-yl)ethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B13424784.png)



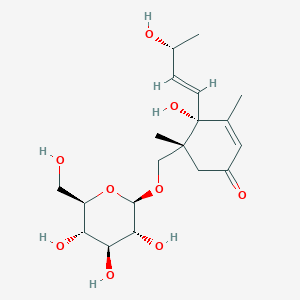

![(1A-methyl-6-oxo-3-phenoxy-1,1a,6,6a-tetrahydroindeno[1,2-b]azirine-6a-carbonyl)glycine](/img/structure/B13424811.png)


